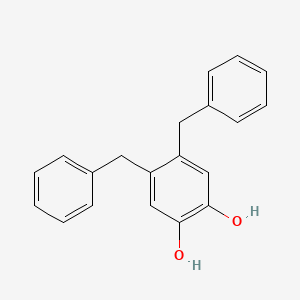
4,5-Dibenzyl-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibenzylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two benzyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibenzylbenzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with benzene-1,2-diol, benzyl groups can be introduced at positions 4 and 5 through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 4,5-dibenzylbenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibenzylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dibenzylbenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibenzylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl groups can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the benzyl groups.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at positions 1 and 3.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
Comparison: 4,5-Dibenzylbenzene-1,2-diol is unique due to the presence of benzyl groups at positions 4 and 5, which significantly influence its chemical reactivity and biological activity. The benzyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4,5-dibenzylbenzene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c21-19-13-17(11-15-7-3-1-4-8-15)18(14-20(19)22)12-16-9-5-2-6-10-16/h1-10,13-14,21-22H,11-12H2 |
InChI Key |
SQDMOCPHIXUCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















